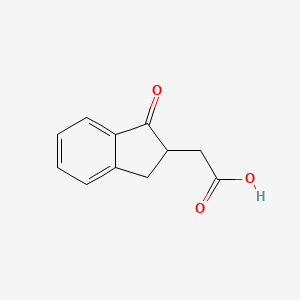
5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the ethenesulfonyl and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The ethenesulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, sulfonyl derivatives, and heterocyclic compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethenesulfonyl group can participate in various chemical reactions, modulating the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 5-(Trifluoromethyl)isoxazoles
Uniqueness
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1540425-47-5 |
|---|---|
Fórmula molecular |
C10H6F3NO2S |
Peso molecular |
261.22 g/mol |
Nombre IUPAC |
5-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-3-4-9(10(11,12)13)7(5-8)6-14/h2-5H,1H2 |
Clave InChI |
PYLMUJLVUSOANF-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



